molecular formula C18H26N2O2S B1444790 (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine CAS No. 1110767-98-0

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Cat. No.: B1444790
CAS No.: 1110767-98-0
M. Wt: 334.5 g/mol
InChI Key: VTLKOIONKYXPQL-ZDUSSCGKSA-N
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Description

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a hexyloxyethyl substituent

Mechanism of Action

The mode of action of a compound depends on its chemical structure and the nature of its target. For example, it might inhibit an enzyme’s activity, block a receptor, or interact with DNA .

The compound’s effect on biochemical pathways would depend on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence this include the compound’s chemical properties, formulation, route of administration, and patient-specific factors .

The result of the compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Finally, the compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect a compound’s stability, while factors like tissue type and the presence of other molecules can influence its efficacy .

Preparation Methods

The synthesis of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hexyloxyethyl group: This can be done via nucleophilic substitution reactions, where a hexyloxyethyl halide reacts with the intermediate compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include halides, acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine can be compared with other thiazole-containing compounds, such as:

    2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.

    2-Thiazoline-2-thiol: Used in the synthesis of other heterocyclic compounds and has applications in materials science.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKOIONKYXPQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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